



Application Note: LC-MS/MS Analysis of Geissospermine in Plant Extracts

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Compound of Interest		
Compound Name:	Geissospermine [MI]	
Cat. No.:	B15495401	Get Quote

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Introduction

Geissospermine is a prominent bisindole alkaloid found in plants of the Geissospermum genus, notably Geissospermum vellosii, commonly known as Pao Pereira. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimalarial and anticholinesterase activities.[1] Accurate and sensitive quantification of Geissospermine in plant extracts is crucial for quality control of herbal products, pharmacological studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the extraction and subsequent analysis of Geissospermine from plant materials using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Data Presentation

The following table summarizes representative quantitative data for Geissospermine in different extracts of Geissospermum vellosii bark. Please note that these values are illustrative examples based on typical yields of major alkaloids from plant materials, as specific concentration data for Geissospermine was not available in the cited literature.



Sample ID	Plant Part	Extraction Method	Geissospermine Concentration (μg/g of dry weight)
GV-SE-01	Bark	Soxhlet Extraction (70% Ethanol/0.1% Formic Acid)	150.0
GV-ME-01	Bark	Maceration (Methanol)	125.5
GV-AE-01	Bark	Acid-Base Extraction (Aqueous Fraction)	95.2

Experimental Protocols Extraction of Geissospermine from Plant Material (Geissospermum vellosii Bark)

This protocol is adapted from the methodology described by Aigotti et al. (2022).[2]

Materials:

- Dried and finely ground bark of Geissospermum vellosii
- Extraction solvent: 70:30 mixture of Ethanol and 0.1% Formic Acid in ultra-pure water[2]
- Soxhlet apparatus
- · Heating mantle
- Round bottom flask
- Condenser
- Cellulose extraction thimble
- Rotary evaporator
- Centrifuge and centrifuge tubes



Procedure:

- Weigh approximately 6.5 g of the finely ground Geissospermum vellosii bark powder and place it into a cellulose extraction thimble.
- Place the thimble into the main chamber of the Soxhlet extractor.
- Add 200.0 mL of the extraction solvent (70:30 Ethanol/0.1% Formic Acid in water) to a round bottom flask attached to the Soxhlet apparatus.[2]
- Assemble the Soxhlet apparatus with a condenser and heat the solvent using a heating mantle to a temperature of 93 °C ± 3 °C.[3]
- Allow the extraction to proceed for a sufficient number of cycles (e.g., 24 cycles as a starting point) to ensure exhaustive extraction.[3] The average time for a single extraction cycle is approximately 45 minutes.[3]
- After extraction, allow the apparatus to cool down.
- Transfer the extraction solution to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes to pellet any suspended plant material.[3]
- Carefully decant the supernatant.
- Concentrate the supernatant to dryness using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to obtain the crude alkaloid extract.
- Store the dried extract at -20 °C until further analysis.

Sample Preparation for LC-MS/MS Analysis

Materials:

- Crude alkaloid extract
- Methanol (LC-MS grade)
- Water (LC-MS grade)



- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Syringe filters (0.22 μm, PTFE or other suitable material)
- Autosampler vials

Procedure:

- Reconstitute a known amount of the dried crude extract in a suitable solvent, such as a 15:85 mixture of acetonitrile and water.[3]
- Vortex the sample to ensure complete dissolution.
- Filter the reconstituted sample through a 0.22 μm syringe filter to remove any particulate matter.
- Transfer the filtered sample into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Geissospermine Quantification

The following parameters are based on typical methods for indole alkaloid analysis and specific details from Aigotti et al. (2022).[2]

Liquid Chromatography (LC) Parameters:



Parameter	Value	
Column	Pinnacle® DB Biphenyl, 150 x 2.1 mm, 3.0 μm[2]	
Mobile Phase A	Aqueous formic acid (0.01%)[2]	
Mobile Phase B	Acetonitrile with 0.01% formic acid[2]	
Gradient	Start with an isocratic step at 15% B for 12 min, then from 15% to 21% B in 3 min, hold at 21% B for 15 min, and then from 21% to 100% B over 79 min.[2]	
Flow Rate	0.200 mL/min[2]	
Injection Volume	10 μL[2]	
Column Temperature	25 °C	

Mass Spectrometry (MS) Parameters (Triple Quadrupole in MRM mode):

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	4.5 kV[2]
Source Temperature	270 °C[2]
Sheath Gas Flow Rate	35 (arbitrary units)[2]
Auxiliary Gas Flow Rate	15 (arbitrary units)[2]
Collision Gas	Argon

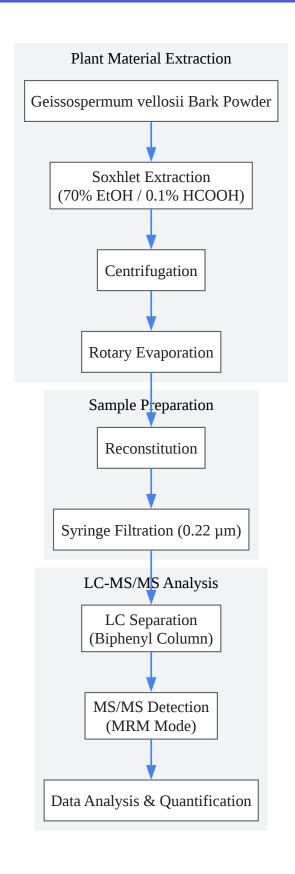
Multiple Reaction Monitoring (MRM) Transitions for Geissospermine:



Analyte	Precursor Ion (Q1) [m/z]	Product Ion (Q3) [m/z]	Collision Energy (eV)
Geissospermine	317.194 ([M+2H] ²⁺)[2]	490.306	30 (arbitrary units)[2]
Geissospermine	317.194 ([M+2H] ²⁺)[2]	144.081	30 (arbitrary units)[2]

Visualizations Experimental Workflow



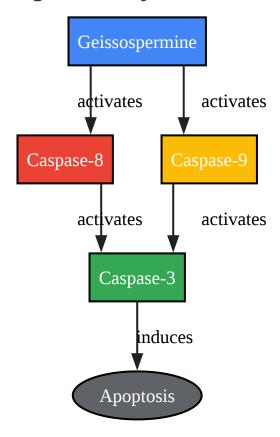


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Caption: Experimental workflow for the LC-MS/MS analysis of Geissospermine.



Apoptosis Signaling Pathway



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Caption: Proposed apoptotic signaling pathway induced by Geissospermine.

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